molecular formula C20H33NO B13442394 Fenpropimorph-d3

Fenpropimorph-d3

Cat. No.: B13442394
M. Wt: 306.5 g/mol
InChI Key: RYAUSSKQMZRMAI-ZIDLVMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenpropimorph-d3 involves the incorporation of deuterium atoms into the fenpropimorph molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as liquid chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Fenpropimorph-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Fenpropimorph-d3 has a wide range of scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.

    Biology: Employed in studies involving lipid metabolism and sterol biosynthesis pathways.

    Medicine: Investigated for its potential effects on mammalian sterol biosynthesis and its role as a sigma receptor ligand.

    Industry: Utilized in the development of new fungicides and pesticides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenpropimorph-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate tracking and quantification of the compound are required .

Properties

Molecular Formula

C20H33NO

Molecular Weight

306.5 g/mol

IUPAC Name

(2R,6S)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3

InChI Key

RYAUSSKQMZRMAI-ZIDLVMCTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC1=CC=C(C=C1)C(C)(C)C)CN2C[C@H](O[C@H](C2)C)C

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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